1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride
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Overview
Description
1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
The synthesis of 1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chlorides.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents, such as 1-(phenylsulfonyl)pyrrolidine or 1-neopentylpyrrolidine.
Sulfonyl Compounds: Compounds with similar sulfonyl groups but different core structures, such as phenylsulfonylmethane or phenylsulfonylethane.
The uniqueness of this compound lies in its specific combination of neopentyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(2,2-dimethylpropyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-15(2,3)12-16-10-9-14(11-16)19(17,18)13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTXTRYXGMNHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)S(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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